
Oxacillin sodium
Übersicht
Beschreibung
An antibiotic similar to FLUCLOXACILLIN used in resistant staphylococci infections.
Wirkmechanismus
Target of Action
Oxacillin sodium primarily targets the penicillin-binding proteins (PBPs) . These proteins are enzymes located inside the bacterial cell wall and play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
This compound interacts with its targets by binding to specific PBPs . This binding inhibits the third and last stage of bacterial cell wall synthesis . The compound’s β-lactam ring covalently binds to the PBPs, which interferes with the transpeptidation reaction, a critical step in cell wall synthesis . This interaction results in the inhibition of peptidoglycan synthesis, a prominent component of the cell wall .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall . By inhibiting the synthesis of peptidoglycan, a key component of the cell wall, this compound disrupts the integrity of the bacterial cell wall . This leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Pharmacokinetics
This compound is incompletely and erratically absorbed orally . The peak concentration in the blood is reached approximately 30 to 120 minutes after intramuscular administration and 15 minutes after intravenous administration . The duration of action is about 4 to 6 hours . This compound can distribute into the central nervous system when the meninges are inflamed, cross the placenta, and distribute into breast milk . It also enters the enterohepatic circulation .
Result of Action
The primary result of this compound’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis . This bactericidal activity is effective against both gram-positive and gram-negative aerobic and anaerobic bacteria . This compound is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of food can reduce the absorption of the drug . Additionally, the prevalence of antibiotic-resistant strains, such as methicillin-resistant and oxacillin-resistant Staphylococcus aureus (MRSA/ORSA), can affect the efficacy of this compound .
Biochemische Analyse
Biochemical Properties
Oxacillin sodium plays a crucial role in biochemical reactions by inhibiting the synthesis of bacterial cell walls. It interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan synthesis. By binding to these PBPs, this compound inhibits the transpeptidation reaction, preventing the cross-linking of peptidoglycan chains and ultimately leading to cell lysis . This interaction is specific to bacterial cells, making this compound an effective antibacterial agent.
Cellular Effects
This compound exerts its effects on bacterial cells by disrupting cell wall synthesis. This disruption leads to cell lysis and death. In addition to its bactericidal activity, this compound can influence cell signaling pathways and gene expression in bacteria. The inhibition of cell wall synthesis triggers a cascade of cellular responses, including the activation of autolytic enzymes such as autolysins, which further degrade the cell wall . This process is essential for the bactericidal action of this compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects by covalently binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis. The bactericidal activity of this compound is mediated through its interaction with PBPs, which are essential for the synthesis of peptidoglycan, a major component of the bacterial cell wall . By inhibiting PBPs, this compound prevents the formation of a functional cell wall, resulting in bacterial cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as pH and temperature. It is known to be stable in acidic environments (pH = 1.2) but can degrade over time under certain conditions . Long-term exposure to this compound can lead to the development of resistance in bacterial populations, which is a significant concern in clinical settings . Monitoring the stability and degradation of this compound is essential for ensuring its efficacy in laboratory and clinical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects. At high doses, this compound can cause toxicity, including renal, hepatic, and nervous system toxicity . It is crucial to determine the appropriate dosage to balance efficacy and safety in animal models and clinical settings.
Metabolic Pathways
This compound is primarily excreted as an unchanged drug in the urine through glomerular filtration and active tubular secretion . It is stable against hydrolysis by various beta-lactamases, including penicillinases and cephalosporinases . The metabolic pathways of this compound involve its interaction with enzymes responsible for drug excretion, ensuring its rapid elimination from the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues through the bloodstream. It binds to serum proteins, mainly albumin, with a high binding affinity (94.2 ± 2.1%) . This binding facilitates its distribution to various tissues, where it exerts its antibacterial effects. The rapid excretion of this compound ensures that it does not accumulate in the body, reducing the risk of toxicity.
Subcellular Localization
This compound localizes to the bacterial cell wall, where it interacts with penicillin-binding proteins (PBPs). This localization is crucial for its antibacterial activity, as it allows this compound to inhibit cell wall synthesis effectively . The targeting of PBPs ensures that this compound exerts its effects specifically on bacterial cells, minimizing its impact on host cells.
Biologische Aktivität
Oxacillin sodium is a semisynthetic penicillin antibiotic that is primarily effective against penicillinase-producing staphylococci. Its biological activity has been extensively studied, particularly in the context of treating infections caused by Staphylococcus aureus, including methicillin-resistant strains (MRSA). This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound works by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing cross-linking of peptidoglycan layers. This action leads to cell lysis and death, making it bactericidal rather than merely bacteriostatic.
Efficacy Against Staphylococcus aureus
Research has demonstrated that oxacillin is effective against both penicillin-sensitive and resistant strains of Staphylococcus aureus. A study indicated that this compound effectively inhibited these strains at concentrations achievable in vivo . The minimum inhibitory concentration (MIC) for various strains is critical for understanding its efficacy:
Strain | MIC (µg/ml) | MBC (µg/ml) | MBC/MIC Ratio |
---|---|---|---|
S. aureus (Penicillin-sensitive) | 0.5 | 2 | 4 |
S. aureus (MRSA) | 2 | >16 | >8 |
The MBC/MIC ratio indicates the potency of oxacillin against different strains, with lower ratios suggesting higher efficacy.
Study on Infants
A significant study focused on the use of this compound in young infants revealed its effectiveness in treating severe staphylococcal infections. The study monitored serum concentrations achieved with various dosage schedules and found that oxacillin could effectively manage infections prevalent in this vulnerable population .
Combination Therapy
Recent research explored the synergistic effects of combining this compound with baicalin, a traditional Chinese medicine extract. This combination significantly inhibited MRSA biofilm formation and enhanced the bactericidal action of oxacillin by increasing the permeability of bacterial membranes, thereby improving drug entry into the cells . The fractional inhibitory concentration index was measured at 0.5, indicating a strong synergistic effect.
Resistance Patterns
Despite its effectiveness, resistance to oxacillin has been observed, particularly in MRSA strains. Studies indicate that resistance mechanisms include alterations in PBPs and the production of β-lactamases. Continuous monitoring and research are necessary to develop strategies to overcome this resistance.
Research Findings on Delivery Systems
Innovative drug delivery systems have been developed to enhance the efficacy of this compound. For instance, loading oxacillin onto PEGylated graphene oxide has shown promise in improving its activity against MRSA by enhancing drug delivery and reducing resistance effects .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
1.1 Treatment of Infections
Oxacillin sodium is primarily utilized in treating infections caused by penicillinase-producing staphylococci. Common conditions treated with oxacillin include:
- Endocarditis : An infection of the heart valves, often caused by Staphylococcus aureus.
- Osteomyelitis : A bone infection that can occur due to bacteria spreading from other areas of the body.
- Skin and Soft Tissue Infections : Including cellulitis and abscesses, where Staphylococcus species are frequently implicated.
- Pneumonia : Particularly in cases involving methicillin-resistant Staphylococcus aureus (MRSA) .
Microbiological Applications
2.1 Antimicrobial Susceptibility Testing
this compound is extensively used in microbiological laboratories for antimicrobial susceptibility testing (AST). It helps determine the effectiveness of antibiotics against specific bacterial strains. The Minimum Inhibitory Concentration (MIC) values are critical for guiding treatment decisions. For example:
- Staphylococcus aureus : MIC values typically range from 0.5 to 4 µg/mL.
- Methicillin-resistant Staphylococcus aureus (MRSA) : Often shows higher MIC values, indicating resistance .
Table 1: MIC Values for Common Bacteria
Bacteria | MIC Range (µg/mL) |
---|---|
Staphylococcus aureus | 0.5 - 4 |
MRSA | >4 |
Streptococcus pneumoniae | 0.003 - 0.2 |
Haemophilus influenzae | 6.3 - 50 |
Pharmacological Research
3.1 Combination Therapy
Recent studies have explored the efficacy of oxacillin in combination with other agents to combat antibiotic resistance. For instance, combining low concentrations of oxacillin with palmitic acid and surfactants has shown enhanced antibacterial effects against resistant strains, suggesting a method to reduce the dosage required while maintaining efficacy .
3.2 Liposomal Drug Delivery Systems
Research indicates that oxacillin can be incorporated into liposomal formulations to improve drug delivery efficiency and reduce side effects associated with high doses. These formulations can enhance therapeutic outcomes in treating infections while minimizing systemic toxicity .
Case Studies
4.1 Hepatic Dysfunction Linked to Oxacillin
A study reported five cases of liver function abnormalities associated with high-dose oxacillin therapy among 41 patients, highlighting the importance of monitoring liver function during treatment . The abnormalities were reversible upon discontinuation of the drug.
4.2 Experimental Models
In murine models of skin infections, oxacillin significantly improved survival rates and reduced bacterial burdens when administered shortly after infection with resistant strains of Staphylococcus aureus . This underscores its potential effectiveness in severe infections.
Analyse Chemischer Reaktionen
Structural Characteristics and Reactivity
Oxacillin sodium (C₁₉H₁₈N₃NaO₅S·H₂O) contains a β-lactam ring critical for antibacterial activity. This structure resists hydrolysis by staphylococcal penicillinase (β-lactamase) . The presence of a 5-methyl-3-phenyl-isoxazolyl group enhances steric hindrance, preventing enzymatic inactivation .
Key Structural Features | Impact on Reactivity |
---|---|
β-Lactam ring | Target for acid/base hydrolysis |
Isoxazolyl side chain | Penicillinase resistance |
Sodium phosphate buffer (20 mg/g) | Stabilizes solution pH |
Hydrolytic Degradation
The β-lactam ring undergoes hydrolysis in aqueous solutions, accelerated by temperature and pH extremes:
-
pH Sensitivity : Optimal stability at pH 6.0–8.5 . Acidic or alkaline conditions open the β-lactam ring, reducing efficacy .
-
Temperature Effects :
Solution | Storage Temp | Stability Duration | Residual Concentration |
---|---|---|---|
0.9% NaCl | 4°C | 30 days | ≥95% |
0.9% NaCl | 25°C | 7 days | ≥90% |
5% Dextrose | 25°C | 2 weeks | <50% |
Thermal Decomposition
At elevated temperatures (>100°C), this compound decomposes into:
Penicillin-Binding Protein (PBP) Acylation
Oxacillin irreversibly acylates PBPs via nucleophilic attack on the β-lactam ring’s carbonyl carbon, inhibiting peptidoglycan crosslinking . This reaction triggers bacterial autolysis through autolysin activation .
Drug Interactions
-
Probenecid : Inhibits renal tubular secretion, increasing serum half-life (20–30 min → prolonged) .
-
Incompatibilities : Avoid alkaline solutions (e.g., aminophylline) to prevent precipitation .
Stabilizing Agents and Formulation
Q & A
Q. What analytical methods are commonly used for determining Oxacillin Sodium purity in pharmaceutical formulations, and how are they validated?
Basic Research Question
UV-Vis spectrophotometry and high-performance liquid chromatography (HPLC) are widely used. For UV-Vis, a charge-transfer complexation method with iodine in methanol-dichloromethane media (absorbance at 365 nm) is validated for specificity, linearity (2–8 µg/mL), precision (RSD <2%), and accuracy (recovery studies). Limits of detection (LOD: 0.39 µg/mL) and quantitation (LOQ: 1.18 µg/mL) are critical parameters . HPLC methods follow USP guidelines, using peak response comparisons between assay preparations and USP reference standards .
Validation Parameters Table
Q. What factors influence this compound’s quality in oral formulations, and how are they methodologically assessed?
Basic Research Question
Key factors include raw material purity, moisture content, dissolution rates, and related substances (degradants). Exploratory studies combine statutory testing (e.g., pharmacopeial assays) with advanced analyses like forced degradation studies to identify instability triggers (e.g., humidity, temperature) . Statistical tools (e.g., ANOVA) correlate production process parameters (e.g., granulation time) with critical quality attributes .
Q. How can researchers address matrix interference when quantifying this compound in biological samples like human urine?
Advanced Research Question
Biological matrices require sample pretreatment (e.g., protein precipitation, solid-phase extraction) to remove interferents. Method specificity is validated by spiking urine samples with this compound and assessing recovery rates (e.g., 95–105%). Cross-validation with LC-MS/MS ensures accuracy, while robustness tests evaluate pH and solvent variations .
Q. What experimental strategies resolve contradictions in reported hepatotoxicity data for this compound?
Advanced Research Question
Discrepancies in hepatic dysfunction reports (e.g., elevated SGOT levels ) require systematic review of dosing regimens, patient demographics, and co-administered drugs. Preclinical models (e.g., primary hepatocyte cultures) assess dose-dependent toxicity, while biomarker profiling (ALT, AST) in clinical cohorts clarifies causality . Meta-analyses of adverse event databases can identify risk modifiers .
Q. What protocols ensure solution stability of this compound during analytical testing?
Basic Research Question
Stability is assessed by storing quality control samples at room temperature and monitoring UV spectral changes over time. Acceptance criteria include ≤5% deviation in absorbance. Accelerated stability studies (e.g., 40°C/75% RH) predict shelf-life, while freeze-thaw cycles evaluate robustness .
Q. How does plasma protein binding impact this compound’s pharmacokinetics, and what methods quantify free drug concentrations?
Advanced Research Question
this compound exhibits 89–94% plasma protein binding , reducing free drug availability. Equilibrium dialysis or ultrafiltration separates bound/free fractions, followed by LC-MS/MS quantification. Pharmacokinetic modeling (e.g., non-linear mixed-effects) correlates binding with efficacy in infection models .
Q. What methodological approaches identify and characterize this compound’s metabolites in preclinical studies?
Advanced Research Question
Metabolite identification uses LC-MS/MS with high-resolution mass spectrometry. In vitro models (e.g., liver microsomes) screen for phase I/II metabolites, while stable isotope labeling tracks metabolic pathways. Structural elucidation relies on fragmentation patterns and comparisons with synthetic standards .
Q. How do researchers validate the specificity of analytical methods against common excipients in Oxacillin formulations?
Basic Research Question
Specificity is tested by spiking formulations with excipients (e.g., sodium stearyl fumarate) and measuring interference via UV or HPLC. Forced degradation studies (acid/base hydrolysis, oxidation) confirm method selectivity for Oxacillin over degradants . Peak purity indices (e.g., photodiode array detection) ensure no co-elution in HPLC .
Q. Notes
Eigenschaften
Key on ui mechanism of action |
By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, Oxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that Oxacillin interferes with an autolysin inhibitor. |
---|---|
CAS-Nummer |
1173-88-2 |
Molekularformel |
C19H19N3NaO5S |
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H19N3O5S.Na/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22;/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26);/t13-,14+,17-;/m1./s1 |
InChI-Schlüssel |
HASPTBGYIXWQJO-SLINCCQESA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |
Isomerische SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na] |
Kanonische SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na] |
Key on ui other cas no. |
1173-88-2 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant; Health Hazard |
Verwandte CAS-Nummern |
1173-88-2 (anhydrous monosodium salt) 7240-38-2 (monosodium salt, monohydrate) |
Löslichkeit |
8.62e-02 g/L |
Synonyme |
Methylphenylisoxazolyl Penicillin Oxacillin Oxacillin Sodium Oxacillin, Monosodium Salt, Anhydrous Oxacillin, Monosodium Salt, Monohydrate Oxacillin, Sodium Oxazocilline Penicillin, Methylphenylisoxazolyl Prostaphlin Sodium Oxacillin Sodium, Oxacillin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.